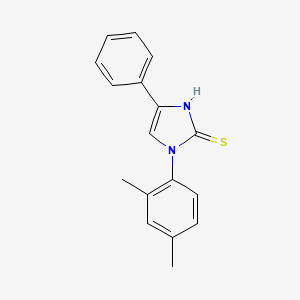

1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

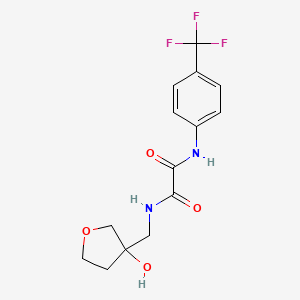

1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol, also known as PIMT, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of imidazole derivatives, which have been found to possess diverse biological activities.

Aplicaciones Científicas De Investigación

Luminescence Sensing

Dimethylphenyl imidazole derivatives have been utilized in the development of lanthanide(III)-organic frameworks for luminescence sensing. These frameworks show characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, which are selectively sensitive to benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for detecting these chemicals, highlighting their application in chemical sensing and environmental monitoring (Shi et al., 2015).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, closely related to the 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol structure, have been investigated as corrosion inhibitors for carbon steel in acidic media. The studies suggest these derivatives act as mixed type inhibitors, with their efficiency depending on their molecular structure. The adsorption of these inhibitors on metal surfaces follows the Langmuir adsorption isotherm, indicating their potential in corrosion protection applications (Duran et al., 2021).

Photochromic Behavior and Slow Magnetic Relaxation

Multifunctional mononuclear complexes containing bisthienylethenes with N,O-donor binding sites have demonstrated distinct photochromic behavior and slow magnetic relaxation. These properties are influenced by substituent groups, indicating their applicability in materials science for the development of smart materials and molecular magnetic devices (Cao et al., 2015).

Catalytic Activity Enhancement

The introduction of small heterocyclic ligands, including imidazole derivatives, has shown to significantly enhance the catalytic activity of copper-catalyzed reactions. This enhancement is attributed to factors such as ligand basicity and steric hindrance, which are crucial for increasing catalytic efficiency in the synthesis of high-performance polymers (Gamez et al., 2001).

Anion Host Materials

Imidazole-based bisphenols have been identified as versatile hosts for anions. The structural characterization of these compounds with various acids highlights their potential in creating supramolecular structures through electrostatic and weak interactions, paving the way for their use in the design of anion recognition systems (Nath & Baruah, 2012).

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-8-9-16(13(2)10-12)19-11-15(18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXFXHNKQLIDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2701606.png)

![tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate](/img/structure/B2701612.png)

![8-[(2R,3R)-3-Hydroxy-5-oxooxolan-2-yl]octanoic acid](/img/structure/B2701614.png)

![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)

![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)

![4-[3-(Trifluoromethyl)phenyl]butanenitrile](/img/structure/B2701628.png)

![1-[3-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2701629.png)